2-[(6-amino-3,5-dicyano-4-thiophen-2-yl-2-pyridinyl)thio]-N-[(2-methoxyphenyl)methyl]acetamide
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Overview
Description
2-[(6-amino-3,5-dicyano-4-thiophen-2-yl-2-pyridinyl)thio]-N-[(2-methoxyphenyl)methyl]acetamide is a member of methoxybenzenes.
Scientific Research Applications
Insecticidal Applications
Pyridine derivatives, including those structurally similar to 2-[(6-amino-3,5-dicyano-4-thiophen-2-yl-2-pyridinyl)thio]-N-[(2-methoxyphenyl)methyl]acetamide, have been investigated for their insecticidal properties. For example, Bakhite, Abd-Ella, El-Sayed, and Abdel-Raheem (2014) synthesized various pyridine derivatives and assessed their toxicity against cowpea aphids. Some of these compounds demonstrated insecticidal activity comparable to established insecticides (Bakhite et al., 2014).
Medical Imaging Applications
In the field of medical imaging, compounds related to this compound have been developed for Positron Emission Tomography (PET) tracers. Gao, Wang, and Zheng (2016) synthesized carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), a potential application in medical diagnostics (Gao, Wang, & Zheng, 2016).
Anticonvulsant Activity
Compounds with a similar structure have been evaluated for their anticonvulsant properties. Farag et al. (2012) synthesized heterocyclic compounds containing a sulfonamide thiazole moiety and evaluated their anticonvulsant activity. Some of these compounds showed significant protective effects against convulsions (Farag et al., 2012).
Antitumor Activity
Shams, Mohareb, Helal, and Mahmoud (2010) utilized a similar compound for the synthesis of various heterocyclic derivatives, some of which displayed high antitumor activities when tested in vitro on human cancer cell lines (Shams et al., 2010).
Antimicrobial Properties
Compounds structurally similar have been synthesized and evaluated for their antimicrobial activities. Fahim and Ismael (2019) investigated novel sulphonamide derivatives, demonstrating their effectiveness against various microbial strains (Fahim & Ismael, 2019).
properties
Molecular Formula |
C21H17N5O2S2 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-(6-amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C21H17N5O2S2/c1-28-16-6-3-2-5-13(16)11-25-18(27)12-30-21-15(10-23)19(17-7-4-8-29-17)14(9-22)20(24)26-21/h2-8H,11-12H2,1H3,(H2,24,26)(H,25,27) |
InChI Key |
KKLGJQYLQBJYML-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=O)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=CS3)C#N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=CS3)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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